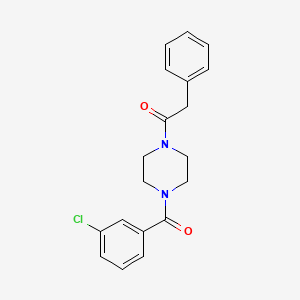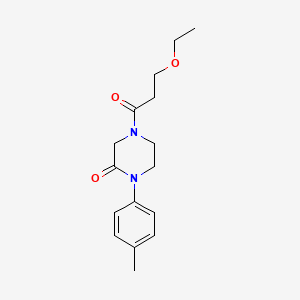
1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine and related derivatives often involves multi-step reactions, starting from basic piperazine or its derivatives. These processes may include acylation, alkylation, and coupling reactions to introduce various functional groups onto the piperazine nucleus. Techniques such as reductive amination or the use of activating agents like chloroacetyl chloride are commonly employed to achieve the desired substitutions on the piperazine ring (Dong Chuan-min, 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine reveals intricate details about their geometry, bond lengths, and angles, contributing to their chemical behavior. Crystallography studies, such as those conducted by Miyata et al. (2004), offer insights into the crystalline structure, showcasing the planar nature of the amide moiety and intermolecular hydrogen bonding that may influence compound stability and reactivity (Y. Miyata et al., 2004).
Chemical Reactions and Properties
1-(3-Chlorobenzoyl)-4-(phenylacetyl)piperazine derivatives participate in various chemical reactions, highlighting their reactivity towards nucleophilic substitutions, cyclizations, and couplings. The presence of functional groups like chlorobenzoyl and phenylacetyl allows for further chemical modifications, leading to a wide array of potential derivatives with varying biological activities and chemical properties. The work by Romagnoli et al. (2008) exemplifies how substituents on the piperazine ring can significantly affect the molecule's activity, demonstrating the compound's versatility in chemical synthesis (R. Romagnoli et al., 2008).
Physical Properties Analysis
The physical properties of 1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine derivatives, including solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and applications. While specific data on 1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine is scarce, related studies on piperazine derivatives offer valuable insights. For instance, the crystallization behavior and solubility can be significantly influenced by the compound's molecular structure and the presence of specific substituents (Y. Miyata et al., 2004).
Chemical Properties Analysis
The chemical properties of 1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine derivatives, such as acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, are defined by their molecular structure. The electronic distribution within the molecule, influenced by the chlorobenzoyl and phenylacetyl groups, dictates its reactivity patterns, interaction with biological targets, and susceptibility to hydrolysis or oxidation reactions. Research like that by Romagnoli et al. (2008) helps elucidate these properties by exploring the compound's biological activity and chemical behavior in different contexts (R. Romagnoli et al., 2008).
Eigenschaften
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-8-4-7-16(14-17)19(24)22-11-9-21(10-12-22)18(23)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWNLSVFBOUJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)-4-(phenylacetyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5531810.png)

![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B5531830.png)
![methyl 2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]propanoate](/img/structure/B5531832.png)
![3-(3-methoxyphenyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B5531840.png)
![2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5531858.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)
![2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5531889.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)
![3-(4-fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5531900.png)
![(1-amino-5,8,8-trimethyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(phenyl)methanone](/img/structure/B5531906.png)
![N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5531911.png)